N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide
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Overview
Description
N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide is a complex organic compound that features a unique combination of functional groups and stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide typically involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the fluoro and hydroxyl groups, and the construction of the imidazo[4,5-B]pyridine core. Each step requires specific reagents and conditions, such as the use of protecting groups, catalysts, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The fluoro group can be reduced to a hydrogen atom.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the methoxy groups could introduce new functional groups such as amines or halides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide may serve as a probe for studying biological processes. Its interactions with proteins, nucleic acids, and other biomolecules can provide insights into cellular mechanisms and pathways.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers and coatings. Its unique chemical properties can impart desirable characteristics to these materials, such as increased stability, reactivity, or functionality.
Mechanism of Action
The mechanism of action of N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide include other imidazo[4,5-B]pyridine derivatives, tetrahydrofuran-containing molecules, and compounds with similar functional groups.
Uniqueness
What sets this compound apart is its specific combination of stereochemistry, functional groups, and molecular architecture. This unique structure confers distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C39H35FN4O6 |
---|---|
Molecular Weight |
674.7 g/mol |
IUPAC Name |
N-[3-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]imidazo[4,5-b]pyridin-7-yl]benzamide |
InChI |
InChI=1S/C39H35FN4O6/c1-47-29-17-13-27(14-18-29)39(26-11-7-4-8-12-26,28-15-19-30(48-2)20-16-28)49-23-32-35(45)33(40)38(50-32)44-24-42-34-31(21-22-41-36(34)44)43-37(46)25-9-5-3-6-10-25/h3-22,24,32-33,35,38,45H,23H2,1-2H3,(H,41,43,46)/t32-,33+,35-,38-/m1/s1 |
InChI Key |
NMSISADJXAZFIV-QCGIBSLYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@@H]([C@@H](O4)N5C=NC6=C(C=CN=C65)NC(=O)C7=CC=CC=C7)F)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(C=CN=C65)NC(=O)C7=CC=CC=C7)F)O |
Origin of Product |
United States |
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